![molecular formula C16H24N2O3S2 B5578708 N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and similar compounds involves multiple steps, including starting from basic piperidine or pyridine derivatives and introducing various functional groups through reactions such as nucleophilic attack, conjugate additions, and substitutions. These processes often require careful control of reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis of related piperidine and pyrrolizidine derivatives involves conjugate additions to acetylenic sulfones followed by cyclization reactions under mild conditions (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as IR, 1H-NMR, and mass spectrometry. Molecular docking studies are also employed to examine binding interactions with proteins, providing insights into potential biological activities (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce or modify functional groups, which significantly affect their chemical properties and potential biological activities. The nature of substitutions on the piperidine nucleus or the sulfonyl group plays a crucial role in determining the chemical reactivity and interactions with biological targets (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Compounds with complex structures similar to N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide are often subject to extensive pharmacokinetic studies to understand their metabolism and disposition in the human body. For example, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insight into the metabolic pathways, including oxidation and conjugation processes that could be relevant to understanding the metabolism of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide (Renzulli et al., 2011).
Potential Therapeutic Applications
Research on structurally related compounds indicates a broad spectrum of potential therapeutic applications, ranging from anticoagulant effects as seen with MD 805 (Matsuo et al., 1986) to the diuretic properties of torasemide (Ferrara et al., 1997). These studies underscore the importance of receptor-targeted research and the potential for N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide to have diverse applications in treating various conditions, from cardiovascular diseases to insomnia, based on its structural and functional characteristics.
Biomarker Identification and Human Exposure
Identification of metabolites and biomarkers related to exposure to certain chemicals is crucial for understanding their toxicity and potential risks. Research into compounds like fipronil and its metabolites highlights the importance of identifying and characterizing the metabolic products of N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide for assessing human exposure and potential toxicological effects (McMahen et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-12(2)17-16(19)13-8-10-18(11-9-13)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRFOKILVXJFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-(propan-2-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.